![molecular formula C7H10F3N3O B2491498 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine CAS No. 1249244-67-4](/img/structure/B2491498.png)
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine
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Overview
Description
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine, also known by its chemical formula C7H10F3N3O , is a synthetic compound. Its molecular weight is approximately 209.17 g/mol . The IUPAC name for this compound is 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine . It appears as a white powder and is stored at a temperature of 4°C .
Scientific Research Applications
Anti-Cancer Properties
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine has been investigated for its potential as an anti-cancer agent. Researchers have explored its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. In vitro studies have demonstrated promising results, warranting further investigation into its mechanism of action and potential clinical applications .
Anti-Diabetic Activity
The compound has also shown anti-diabetic properties. In genetically modified diabetic Drosophila melanogaster flies, it exhibited beneficial effects on glucose homeostasis and insulin sensitivity. These findings suggest its potential as a novel anti-diabetic agent .
Molecular Docking and Dynamic Behavior
To understand its interactions at the molecular level, researchers performed molecular docking experiments. These simulations revealed how the compound binds to specific protein targets. Additionally, molecular dynamic simulations provided insights into its dynamic behavior within the binding site .
ADMET Prediction
The compound’s ADMET profile (chemical absorption, distribution, metabolism, excretion, and toxicity) was assessed. Most of the synthesized derivatives followed Lipinski’s rule of 5, indicating favorable drug-like properties .
Structural Elucidation
By spectral analysis, the structures of the newly synthesized compounds were elucidated. Researchers confirmed the presence of the 1,3,4-oxadiazole moiety and the trifluoroethoxy substituents .
Multistep Synthesis
The compound was synthesized through a multistep reaction sequence. Starting from various aldehydes and acetophenones, the process involved condensation to form Schiff’s bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives .
For further details, you can refer to the research article by Shankara et al. titled “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent” . The study provides comprehensive insights into the compound’s applications and properties.
Safety and Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
properties
IUPAC Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O/c8-7(9,10)5-14-4-3-13-2-1-6(11)12-13/h1-2H,3-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKDMKZEHTOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCOCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine | |
CAS RN |
1249244-67-4 |
Source
|
Record name | 1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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